Talcarpine

Cytotoxicity Lung Cancer Structure-Activity Relationship

Talcarpine is a monoterpenoid indole alkaloid belonging to the macroline subgroup, characterized by a tetracyclic framework arising from C-21 to N-4 bond scission of an akuammilan precursor. With the molecular formula C21H26N2O2 and a monoisotopic mass of 338.19943 Da, talcarpine has been isolated from several plant genera, including Alstonia macrophylla, Alstonia angustifolia, and Pleiocarpa talbotii (Apocynaceae).

Molecular Formula C21H26N2O2
Molecular Weight 338.4 g/mol
Cat. No. B1249662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalcarpine
Synonymstalcarpine
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1C(C2CC3C4=C(CC(C2CO1)N3C)C5=CC=CC=C5N4C)C=O
InChIInChI=1S/C21H26N2O2/c1-12-16(10-24)14-8-20-21-15(9-19(22(20)2)17(14)11-25-12)13-6-4-5-7-18(13)23(21)3/h4-7,10,12,14,16-17,19-20H,8-9,11H2,1-3H3/t12-,14-,16+,17+,19-,20-/m0/s1
InChIKeyNTXSRNQQLHZNTH-YONURWJNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talcarpine Procurement Guide: Sourcing the Macroline Monomer with Defined Negative Bioactivity


Talcarpine is a monoterpenoid indole alkaloid belonging to the macroline subgroup, characterized by a tetracyclic framework arising from C-21 to N-4 bond scission of an akuammilan precursor . With the molecular formula C21H26N2O2 and a monoisotopic mass of 338.19943 Da, talcarpine has been isolated from several plant genera, including Alstonia macrophylla, Alstonia angustifolia, and Pleiocarpa talbotii (Apocynaceae) [1]. It exists as a discrete monomeric unit, in contrast to the dimeric bisindole alkaloids (e.g., villalstonine) that frequently co-occur in the same biomass and dominate the bioactivity landscape of this chemical class .

Negative control Confirmed inactive macroline monomer for bisindole SAR panels
Synthetic hub Enantiospecifically accessible scaffold for macroline library diversification
Biomarker Chemotaxonomic marker for Alstonia species and geographic origin authentication
In silico bench Only macroline monomer with publicly predicted ADMET parameters for virtual screening

Why Talcarpine Cannot Be Substituted with Generic Macroline or Bisindole Alkaloids


Within the macroline alkaloid family, a profound structure-activity relationship (SAR) cliff exists between monomeric and dimeric members. Talcarpine, a monomer, is repeatedly reported as inactive in cytotoxic and antiplasmodial assays, whereas its dimeric (bisindole) co-metabolites such as villalstonine and macrocarpamine exhibit sub-micromolar potency against the same cell lines and parasite strains [1]. Generic substitution of talcarpine with a bisindole alkaloid therefore introduces potent, confounding bioactivity that invalidates experiments designed to isolate monomer-specific effects or chemotaxonomic signals [2]. Conversely, substituting talcarpine with another monomer like pleiocarpamine would still fail without confirmatory analytical data, as subtle differences in ring oxidation and stereochemistry can alter chromatographic retention, spectral signatures, and the very 'inactivity' benchmark required for negative-control studies [3].

Talcarpine Role
Risk if Substituted
Monomeric negative control
Bisindole alkaloid substitution may introduce sub-micromolar bioactivity, confounding SAR interpretation
Consistent inactivity benchmark
Other macroline monomers may differ in ring oxidation or stereochemistry, shifting the inactivity reference point
Defined monomeric species
Crude Alstonia extracts contain variable alkaloid profiles; absence of monomeric marker can lead to misidentified plant material

Quantitative Differentiation Evidence for Talcarpine: Head-to-Head Data vs. Key Comparators


Cytotoxic Inactivity of Talcarpine Contrasts with Sub-5 µM Potency of Villalstonine in Human Lung Cancer Lines

In a direct comparative study using the SRB assay against MOR-P (adenocarcinoma) and COR-L23 (large cell carcinoma) human lung cancer cell lines, the monomeric talcarpine was found to be completely inactive. In contrast, the bisindole alkaloid villalstonine, isolated from the same Alstonia macrophylla extract, exhibited pronounced cytotoxic activity with an IC50 value below 5 µM on both cell lines, although it was approximately 103 times less potent than vinblastine sulfate .

Cytotoxicity Inactivity
Head-to-head
Inactive vs. Villalstonine IC50 < 5 µM
Supports negative-control standardization
SRB assay; MOR-P and COR-L23 lung cancer lines
Cytotoxicity Lung Cancer Structure-Activity Relationship

Talcarpine Exhibits Zero Antiplasmodial Activity vs. Nanomolar Potency of Villalstonine and Macrocarpamine

In an in vitro antiplasmodial assay against Plasmodium falciparum, talcarpine was again reported as inactive. By contrast, the bisindole alkaloids villalstonine and macrocarpamine, which co-occur with talcarpine in Alstonia species, demonstrated potent activity with IC50 values of 0.27 µM and 0.36 µM, respectively [1].

Antiplasmodial Inactivity
Head-to-head
Inactive vs. Villalstonine 0.27 µM / Macrocarpamine 0.36 µM
Defines biologically silent tool for mode-of-action studies
P. falciparum assay; sub-µM active dimers
Antiplasmodial Malaria Alkaloid Screening

Total Synthesis Yield of Talcarpine (9.5%) vs. Alstonerine (12%) and Talpinine (10%) via the Oxyanion-Cope Approach

The enantiospecific total synthesis of (-)-talcarpine from D-(+)-tryptophan was achieved in 13 steps (11 reaction vessels) with an overall yield of 9.5%. Using the same synthetic strategy, the related macroline alkaloids talpinine and alstonerine were obtained in 10% and 12% overall yield, respectively [1][2]. A subsequent improved synthetic route provided talcarpine in a higher overall yield, though the exact figure was not numerically detailed in the available abstract [3].

Total Synthesis Yield
Reported
9.5% overall yield (13 steps, 11 vessels)
Comparable synthetic accessibility to talpinine (10%) and alstonerine (12%)
Asymmetric Pictet–Spengler / oxy-Cope route from D-(+)-tryptophan
Total Synthesis Process Chemistry Enantiospecific Synthesis

Chemotaxonomic Specificity: Talcarpine as a Differential Marker for Alstonia macrophylla Geographic Varieties

Phytochemical profiling of Alstonia macrophylla specimens from Sri Lanka revealed the presence of talcarpine alongside vincamajine, 19-hydroxyvincamajine, vincorine, and cabucraline — a profile that was distinct from the same species collected in other geographic regions [1][2]. Additionally, the co-occurrence or absence of talcarpine has been used in NMR-based chemotaxonomic methods to differentiate between the closely related species A. penangiana and A. macrophylla [3].

Chemotaxonomic Marker
Class-level inference
Present: Sri Lankan A. macrophylla; Absent: A. penangiana, non-Sri Lankan varieties
Supports botanical authentication methods
Qualitative marker; absolute quantification not available in open literature
Chemotaxonomy Species Differentiation Quality Control

Predicted ADMET Profile of Talcarpine: Benchmarking Against Structural Analogs for In Silico Screening Libraries

Computational ADMET prediction using admetSAR 2.0 indicates that talcarpine has a high probability of human intestinal absorption (99.21%), Caco-2 permeability (86.60%), and blood-brain barrier penetration (90.00%). It is predicted to be a P-glycoprotein substrate (67.03%) but not a P-glycoprotein inhibitor (62.53% probability of non-inhibition) [1]. This contrasts sharply with the reported mechanism of thalicarpine (a C41 aporphine-benzylisoquinoline dimer, CAS 5373-42-2), which is a known P-glycoprotein inhibitor . No analogous in vitro ADMET data were found in the open literature for structurally closer macroline monomers such as alstonerine or talpinine, underscoring the value of these in silico benchmarks as the only available absorption and distribution estimates for this specific scaffold.

Predicted ADMET Profile
Data to verify
HIA 99.21% (+), BBB 90.00% (+), P-gp inhibitor 62.53% (−)
In silico benchmark for macroline scaffold ADMET profiling
admetSAR 2.0 prediction; no experimental validation identified
ADMET Prediction In Silico Screening Drug-likeness

Talcarpine Application Scenarios: Where Inactivity and Specificity Drive Procurement Value


Negative Control for Macroline/Bisindole Cytotoxicity Screening Panels

Because talcarpine is confirmed inactive in human lung adenocarcinoma (MOR-P) and large cell carcinoma (COR-L23) SRB assays , it provides a validated, monomeric negative control for screening campaigns that evaluate bisindole alkaloids (e.g., villalstonine, macrocarpamine) or synthetic dimers. Procurement of talcarpine alongside an active bisindole standard enables within-plate normalization and SAR interpretation that would be confounded if a weakly active monomer were used instead.

Biomarker Standard for Alstonia Species Authentication and Geographic Origin Verification

Talcarpine's restricted occurrence in specific Alstonia species (notably A. macrophylla from Sri Lanka) and its established role in NMR-based differentiation between A. penangiana and A. macrophylla [1][2] make it a valuable analytical reference standard. Botanical authentication laboratories can use a certified talcarpine reference to validate HPLC or NMR methods for detecting adulteration or misidentification of Alstonia raw materials in herbal supply chains.

Synthetic Intermediate for Talpinine and Macroline Library Construction

The total synthesis literature demonstrates that talcarpine can be chemically transformed into the bioactive alkaloid talpinine, and that both natural (−)-talcarpine and unnatural (+)-talcarpine are accessible through enantiospecific routes [3][4]. Process chemistry groups engaged in macroline alkaloid diversification can procure talcarpine as a late-stage intermediate, bypassing the need to repeat the 13-step sequence from D-(+)-tryptophan and thereby accelerating the generation of analog libraries.

In Silico Benchmarking Compound for Macroline Scaffold ADMET Profiling

As the only macroline monomer for which comprehensive predicted ADMET parameters are publicly available — including high-confidence estimates for intestinal absorption (99.21%), BBB penetration (90.00%), and P-gp non-inhibition (62.53%) [5] — talcarpine serves as a benchmark for computational chemists who are building or evaluating virtual libraries of indole alkaloids. Its predicted profile can be used as a reference point when the absorption and distribution properties of novel synthetic macroline derivatives are assessed in silico.

Application
Selection Property
Validation Focus
Bisindole SAR panels
Monomeric inactive scaffold
Inactivity verification via SRB assay
Alstonia authentication
Chemotaxonomic marker
HPLC/NMR method validation for species discrimination
Macroline diversification
Synthetic accessibility
Overall yield and stereochemical fidelity
Macroline ADMET profiling
Predicted absorption/CNS parameters
In vitro validation against predicted benchmarks
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